Isobutyraldehyde is a member of the class of propanals that is propanal substituted by a methyl group at position 2. It has a role as a Saccharomyces cerevisiae metabolite. It is a member of propanals and a 2-methyl-branched fatty aldehyde.
Isobutyraldehyde is a natural product found in Angelica gigas, Tuber melanosporum, and other organisms with data available.
isobutyraldehyde is a metabolite found in or produced by Saccharomyces cerevisiae.
C4H8O
(CH3)2CHCHO
Isobutyraldehyde
CAS No.: 78-84-2
Cat. No.: VC20861004
Molecular Formula: C4H8O
C4H8O
(CH3)2CHCHO
Molecular Weight: 72.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78-84-2 |
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Molecular Formula | C4H8O C4H8O (CH3)2CHCHO |
Molecular Weight | 72.11 g/mol |
IUPAC Name | 2-methylpropanal |
Standard InChI | InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3 |
Standard InChI Key | AMIMRNSIRUDHCM-UHFFFAOYSA-N |
SMILES | CC(C)C=O |
Canonical SMILES | CC(C)C=O |
Boiling Point | 147 °F at 760 mmHg (NTP, 1992) 64 °C @ 760 mm Hg Wt/gal: 6.55 lb; forms azeotrope with water containing 94% isobutyraldehyde; azeotrope BP: 59 °C @ 760 mm Hg; oxidizes slowly on exposure to air, forming isobutyric acid. 63.00 °C. @ 760.00 mm Hg 63-64 °C |
Colorform | Transparent, colorless liquid |
Flash Point | -40 °F (NTP, 1992) -25 °C LESS THAN 20 °F (OPEN CUP) -10.6 °C (Open cup) -40 °F (closed cup) -24 °C c.c. |
Melting Point | -85 °F (NTP, 1992) -65.9 °C -65 °C |
Introduction
Chemical Identity and Physical Properties
Chemical Structure
Isobutyraldehyde, also known by its IUPAC name 2-methylpropanal, is an organic compound with the chemical formula (CH₃)₂CHCHO. It belongs to the aldehyde family and is isomeric with n-butyraldehyde (butanal) . The molecule consists of a branched carbon chain with an aldehyde functional group, giving it its characteristic reactivity. Despite having alpha hydrogen atoms, isobutyraldehyde undergoes the Cannizzaro reaction, which is somewhat unusual for aldehydes with alpha hydrogens .
Physical Characteristics
Isobutyraldehyde appears as a colorless volatile liquid with a pungent odor often described as similar to wet cereal or straw . The compound exhibits several notable physical properties that make it valuable for industrial applications and chemical synthesis. It is miscible with most common organic solvents but has very limited solubility in water .
Table 1: Physical and Chemical Properties of Isobutyraldehyde
Natural Occurrence
Isobutyraldehyde occurs naturally in various food products and natural materials. It has been detected in alcoholic beverages, tea, breads, cooked pork, spearmint oil, and fresh fruits such as apples, bananas, and cherries . This natural occurrence contributes to the flavor profiles of these products and demonstrates the compound's widespread presence in everyday items beyond its industrial applications.
Production Methods
Alternative Synthesis Routes
Research has identified several alternative methods for synthesizing isobutyraldehyde that may offer advantages in terms of efficiency, selectivity, or environmental impact:
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Single-step synthesis from methanol and ethanol over a CuO–ZnO–Al₂O₃ catalyst represents a potentially more direct pathway using readily available alcohols as starting materials .
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Catalytic synthesis using methanol and n-propyl alcohol over titanium oxide-supported vanadium oxide catalysts provides another route using different alcohol combinations .
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Strong mineral acids can catalyze the rearrangement of methallyl alcohol to isobutyraldehyde, offering a transformation-based approach .
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A specialized catalyst preparation method using soluble vanadium salt and iron for the one-step synthesis of isobutyraldehyde from methyl alcohol and ethanol has been patented, indicating continued commercial interest in optimizing production methods .
Table 2: Comparison of Isobutyraldehyde Synthesis Methods
Biological Production Pathways
Isobutyraldehyde has gained interest in the context of biofuel production, particularly as a precursor to isobutanol . Several biological routes have been developed through metabolic engineering:
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Escherichia coli and other microorganisms have been genetically modified to produce isobutanol via an isobutyraldehyde intermediate, offering potential sustainable production methods .
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The biological pathway involves α-ketoisovalerate (derived from the oxidative deamination of valine) undergoing decarboxylation to form isobutyraldehyde:
(CH₃)₂CHC(O)CO₂H → (CH₃)₂CHCHO + CO₂ -
The isobutyraldehyde is then reduced to isobutanol:
(CH₃)₂CHCHO + NADH + H⁺ → (CH₃)₂CHCH₂OH + NAD⁺
These engineered bacterial systems represent an emerging area of biotechnology that could potentially offer more sustainable routes to isobutyraldehyde and its derivatives, reducing dependence on petroleum-based feedstocks.
Chemical Reactions
Isobutyraldehyde undergoes various chemical reactions that make it valuable as an industrial intermediate for producing a wide range of derivative compounds.
Hydrogenation
Hydrogenation of isobutyraldehyde produces isobutanol, an important industrial alcohol with numerous applications :
(CH₃)₂CHCHO + H₂ → (CH₃)₂CHCH₂OH
This reaction represents one of the major industrial uses of isobutyraldehyde, as isobutanol serves as a solvent and intermediate in many industrial processes.
Oxidation
Oxidation of isobutyraldehyde leads to the formation of methacrolein or methacrylic acid, both valuable industrial chemicals used in polymer production :
(CH₃)₂CHCHO + [O] → CH₂=C(CH₃)CHO (methacrolein)
Further oxidation → CH₂=C(CH₃)COOH (methacrylic acid)
These oxidation products serve as key monomers in the production of acrylic polymers and resins used in coatings, adhesives, and other applications.
Condensation Reactions
Condensation with formaldehyde produces hydroxypivaldehyde, a critical precursor to vitamin B5 (pantothenic acid) :
(CH₃)₂CHCHO + CH₂O → (CH₃)₂C(CH₂OH)CHO
This reaction pathway demonstrates isobutyraldehyde's importance in the pharmaceutical industry, specifically in vitamin production.
Additional Reactions
Isobutyraldehyde participates in several other industrially significant reactions:
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Cannizzaro reaction: Despite having alpha hydrogen atoms, isobutyraldehyde can undergo this disproportionation reaction to form the corresponding alcohol and acid .
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Conversion to isobutyric acid: Used in fragrance intermediates and the manufacture of numerous esters and varnishes .
These diverse reaction pathways establish isobutyraldehyde as a versatile building block in chemical synthesis across multiple industries.
Industrial Applications
Isobutyraldehyde serves as a versatile intermediate in numerous industrial processes. Its reactivity makes it valuable for producing various derivatives with wide-ranging applications.
Derivative Products
Table 3: Major Derivatives and Applications of Isobutyraldehyde
Industry Sectors
Isobutyraldehyde and its derivatives find applications across numerous industry sectors:
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Chemical manufacturing: As an intermediate for other industrial chemicals and specialty compounds .
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Pharmaceuticals: In the production of vitamin B5 and as an intermediate for active pharmaceutical ingredients .
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Agriculture: As a building block for pesticides, herbicides, and crop protection products .
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Consumer products: In cosmetics, personal care products, fragrances, and flavoring agents .
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Industrial materials: In the production of synthetic resins, antioxidants, vulcanization accelerators, and textile auxiliaries .
The wide range of applications demonstrates isobutyraldehyde's versatility and industrial significance. Products containing isobutyraldehyde derivatives are used in everyday items ranging from paints and coatings to pharmaceutical products and agricultural applications.
Toxicological Studies
Comprehensive toxicology and carcinogenesis studies have been conducted by organizations such as the National Toxicology Program to assess the long-term effects of isobutyraldehyde exposure.
In a foundational 13-week study, groups of 10 male and 10 female F344/N rats and B6C3F1 mice were exposed to isobutyraldehyde at concentrations of 0, 500, 1000, 2000, 4000, and 8000 ppm (equivalent to 0, 655, 1310, 2621, 5242, and 10484 mg/kg/day) through inhalation for 6 hours and 12 minutes per day, 5 days per week . Mortality was observed in both sexes of both species at concentrations of 4000 ppm and above, while no other systemic adverse effects were observed up to 2000 ppm .
Based on these results, a carcinogenicity study was conducted in which 50 animals per sex per dose of both rats and mice were exposed to isobutyraldehyde by whole-body inhalation at concentrations of 0, 500, 1000, or 2000 ppm for 105 weeks (6 hours and 12 minutes per day, 5 days per week) . No systemic adverse effects were reported in this long-term study .
Additional genetic toxicology studies were conducted in various test systems to assess the mutagenic and genotoxic potential of isobutyraldehyde, including:
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In vitro studies in Salmonella typhimurium, L5178Y mouse lymphoma cells, and cultured Chinese hamster ovary cells .
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In vivo tests in Drosophila melanogaster germ cells and bone marrow cells of rats and mice .
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